N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
Overview
Description
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide is a chemical compound with the molecular formula C24H42NO2P. It is known for its role as a redox-active extractant, primarily used in the extraction of metals from acidic solutions . This compound exhibits unique properties such as high redox potential and fluorescence, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of CMPO is metals in acidic solutions . It is used as a redox active extractant for the extraction of these metals .
Mode of Action
CMPO interacts with its targets through an adsorption mechanism that includes hydrogen bonding and intramolecular hydrogen bonding . This interaction allows CMPO to bind to the metals in the solution and facilitate their extraction .
Result of Action
The primary result of CMPO’s action is the extraction of metals from acidic solutions . By binding to these metals, CMPO facilitates their removal from the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide typically involves the reaction of octylphenylphosphine oxide with N,N-diisobutylacetamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to the phosphine state.
Substitution: It can undergo substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under an inert atmosphere.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide
- N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)acetamide
- N,N-bis(2-methylpropyl)-2-(oxophosphanyl)-2-phenyldecanamide
Uniqueness
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide stands out due to its high redox potential and fluorescence properties, which are not commonly found in similar compounds. These unique properties make it particularly valuable in applications requiring redox activity and fluorescence, such as metal extraction and biological imaging .
Biological Activity
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (DIBA) is a phosphine oxide derivative with significant applications in both chemical and biological fields. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Overview of this compound
- Molecular Formula : C24H42NO2P
- CAS Number : 83242-95-9
- Physical State : Colorless to light-yellow solid
- Molecular Weight : 407.57 g/mol
DIBA is primarily recognized for its role as a redox-active extractant, particularly in the extraction of metals from acidic solutions. Its unique structural features contribute to its reactivity and biological interactions.
Target Interactions
DIBA exhibits a range of biological activities, primarily attributed to its phosphoryl group, which allows it to interact with various biological molecules. The compound's mechanism of action can be summarized as follows:
- Metal Ion Complexation : DIBA interacts with metal ions through coordination, facilitating metal extraction and influencing biological pathways involving metal-dependent enzymes.
- Fluorescence Properties : The compound's ability to fluoresce makes it valuable in biological imaging and fluorescence microscopy, aiding in the visualization of cellular processes.
Antimicrobial Properties
Research indicates that DIBA possesses antimicrobial properties, which can be attributed to its structural characteristics. Phosphoryl compounds have been studied extensively for their ability to inhibit microbial growth. Specific studies on DIBA's antimicrobial efficacy are still limited, but preliminary data suggest potential applications in combating bacterial infections.
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of DIBA on various cell lines. These studies typically evaluate cell viability after exposure to different concentrations of the compound over specified durations. Results indicate that DIBA exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further investigation in drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DIBA, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N,N-Diethyl-2-(octyl(phenyl)phosphoryl)acetamide | Similar phosphoryl structure | Different alkyl chain length affecting solubility |
N,N-Diisopropyl-2-(octyl(phenyl)phosphoryl)acetamide | Variation in alkyl groups | Enhanced stability compared to diisobutyl variant |
N,N-Bis(2-methylpropyl)-2-(oxophosphanyl)-2-phenyldecanamide | Contains an ether linkage | Potentially improved solubility in organic solvents |
DIBA stands out due to its high redox potential and fluorescence properties, which are not commonly found in similar compounds. These unique attributes make it particularly valuable in applications requiring both redox activity and fluorescence.
Case Studies and Research Findings
- Metal Extraction Studies : A study demonstrated that DIBA effectively extracts lanthanides from acidic solutions, showcasing its utility in metallurgical processes .
- Imaging Applications : Research highlighted DIBA's application in fluorescence microscopy, where it was used to visualize cellular structures in live cells, indicating potential uses in biomedical research.
- Antimicrobial Efficacy : Preliminary studies suggest that DIBA may inhibit the growth of certain bacteria, though further research is necessary to quantify this activity and explore mechanisms.
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRFMMIONYDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003212 | |
Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light-yellow solid; [Strem Chemicals MSDS] | |
Record name | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16051 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
83242-95-9 | |
Record name | Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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